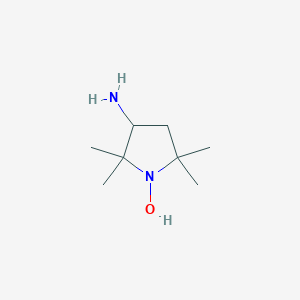

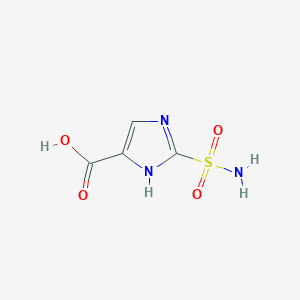

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol

説明

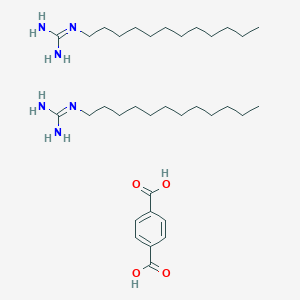

Synthesis Analysis

The synthesis of derivatives related to 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol involves several innovative approaches. For instance, new sets of paramagnetic amino acids derived from this compound have been developed, offering tools for electron spin resonance (ESR) studies of protein structure and function (Balog et al., 2004). The first asymmetric synthesis of a closely related compound, showcasing the methodological advancements in generating such sterically crowded systems, also highlights the complexity and precision required in these synthesis processes (Curtis et al., 2005).

Molecular Structure Analysis

The molecular structure of 2,2,5,5-tetramethylpyrrolidin-3-ol, a compound closely related to 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol, has been extensively studied. Investigations using nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, and molecular mechanics calculations have provided insights into its conformational preferences. These studies reveal an equilibrium between different conformations of the pyrrolidine ring, influenced by the orientation of substituents and the puckering of the ring structure (Cygler et al., 1985).

Chemical Reactions and Properties

The reactivity of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol derivatives with various chemical agents demonstrates the compound's versatility. For example, the synthesis of substituted 2,2,5,5-tetramethylpyrrolidin-l-oxyl spin labels and their sensitivity to pH changes highlight the chemical properties and potential applications of these molecules in probing biological environments (Mathew & Dodd, 1985).

Physical Properties Analysis

The physical properties of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol and its derivatives are closely related to their molecular structure and conformation. The crystalline and solution-phase structures provide critical information about the stability, solubility, and intermolecular interactions of these compounds. Studies on similar molecules, such as the analysis of 3-acylpyrrolidine-2,4-diones, reveal the impact of substitution on the compound's physical properties, including tautomeric preferences and solubility (Nolte et al., 1980).

Chemical Properties Analysis

The chemical properties of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol are defined by its reactivity towards various functional groups and conditions. This is exemplified in the synthesis and reaction studies of related compounds, where the functionality of the molecule can be modified to explore new chemical spaces or to understand fundamental reactivity principles. The manipulation of such molecules for the synthesis of complex derivatives underlines the intricate balance between steric hindrance and reactivity (Saudi et al., 2002).

科学的研究の応用

3. Detailed Description of the Methods of Application or Experimental Procedures The authors described the attachment of spin label 2,2,5,5-tetramethylpyrrolidin-1-yloxyl-3-acetylene (TPA) to 5-iodouridine or 2-iodoadenosine (both introduced as a 5′-O-DMTr-2′-O-TBDMS-protected phosphoramidites) by on-column derivatization using deoxygenated solutions of Pd(0)(Ph3P)4, CuI in DMF/TEA, or Pd(II)(PPh3)2Cl2 .

1. Application in Chemical Synthesis “3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol” is used as a starting material in the synthesis of nitroxide-based polyethers . These polyethers possess charge transport properties, which can be useful in various applications, including the development of new materials for electronics .

2. Application as a Spin Probe This compound is used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal . This technique is used in nuclear magnetic resonance (NMR) spectroscopy to enhance signal strength. It’s particularly useful in the study of biological macromolecules .

1. Application in Material Science This compound is used as a starting material in the synthesis of nitroxide-based polyethers . These polyethers possess charge transport properties, which can be useful in various applications, including the development of new materials for electronics .

2. Application in Nuclear Magnetic Resonance Spectroscopy “3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol” is used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal . This technique is used in nuclear magnetic resonance (NMR) spectroscopy to enhance signal strength. It’s particularly useful in the study of biological macromolecules .

Safety And Hazards

特性

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(2)5-6(9)8(3,4)10(7)11/h6,11H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGBLEMQARVRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339774 | |

| Record name | 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol | |

CAS RN |

34272-83-8, 2154-36-1 | |

| Record name | 1-Pyrrolidinyloxy, 3-amino-2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinyloxy, 3-amino-2,2,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)

![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)